

# Application Note: Quantitative Analysis of β-Lactose Crystallinity using X-ray Diffraction

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Compound of Interest		
Compound Name:	beta-Lactose	
Cat. No.:	B1674315	Get Quote

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## Introduction

Lactose is a prevalent excipient in the pharmaceutical industry, utilized in various dosage forms, including tablets and dry powder inhalers. The solid-state properties of lactose, particularly its crystallinity, can significantly influence drug product performance, affecting factors such as flowability, compressibility, stability, and dissolution rate. Lactose exists in different crystalline forms, known as anomers ( $\alpha$ - and  $\beta$ -lactose), as well as in an amorphous state. **Beta-lactose** ( $\beta$ -lactose) is one of the crystalline forms that can impact the manufacturing process and final product quality.

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to characterize the crystalline and amorphous nature of materials. By irradiating a sample with X-rays and measuring the diffraction patterns, one can identify the crystalline phases present and quantify their relative amounts. Crystalline materials produce sharp, well-defined diffraction peaks, while amorphous materials result in a broad, diffuse halo. This application note provides a detailed protocol for the quantitative analysis of  $\beta$ -lactose crystallinity using XRD.

# **Principle of the Method**

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, and directed towards the sample. The interaction of the incident rays



with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:

nλ = 2d sinθ

#### Where:

- n is an integer
- λ is the wavelength of the X-rays
- d is the interplanar spacing of the crystal lattice
- $\theta$  is the angle of incidence

The intensity of the diffracted X-rays is measured by a detector, and a diffraction pattern is generated by plotting the intensity as a function of the diffraction angle 20. The resulting pattern is a fingerprint of the crystalline structure of the sample. For a mixture of crystalline and amorphous phases, the degree of crystallinity can be determined by comparing the integrated intensity of the crystalline peaks to the total intensity of the diffraction pattern (crystalline peaks + amorphous halo).

# Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible XRD data. The goal is to present a flat, smooth, and representative sample surface to the X-ray beam.

Materials and Equipment:

- β-Lactose powder sample
- Mortar and pestle (agate recommended to avoid contamination)[1]
- · Sieves with various mesh sizes
- XRD sample holders (e.g., zero-background sample holder)



- Spatula
- Glass slide

#### Protocol:

- Grinding: If the sample consists of large particles or aggregates, gently grind it to a fine, uniform powder using a mortar and pestle.[2] This ensures a random orientation of the crystallites and improves counting statistics.[1]
- Sieving (Optional): To achieve a narrow particle size distribution, the powdered sample can be passed through a series of sieves. A consistent particle size is important for quantitative analysis.[3]
- Sample Mounting:
  - Place the XRD sample holder on a clean, flat surface.
  - Carefully fill the sample cavity with the powdered lactose using a spatula.
  - Gently press the powder down with the edge of a glass slide to create a flat, smooth surface that is flush with the top of the sample holder. Avoid excessive pressure, as this can induce preferred orientation of the crystals.
  - Ensure the sample is sufficiently thick to be considered infinitely thick to the X-ray beam,
     preventing diffraction from the sample holder.
  - Carefully clean any excess powder from the edges of the sample holder.

## **XRD Data Acquisition**

## Equipment:

• Powder X-ray diffractometer with a copper X-ray source (Cu-K $\alpha$  radiation,  $\lambda$  = 1.5406 Å)

Instrument Parameters: The following are typical instrument parameters for the analysis of lactose. These may need to be optimized for your specific instrument and sample.



Parameter	Recommended Setting
X-ray Source	Cu-Kα
Voltage	40 kV
Current	40 mA
Scan Range (2θ)	5° to 40°
Scan Speed	1-2°/minute
Step Size	0.02°
Divergence Slit	1°
Anti-scatter Slit	1°
Receiving Slit	0.15 mm

#### Protocol:

- Turn on the X-ray diffractometer and allow the X-ray tube to warm up according to the manufacturer's instructions.
- Load the prepared sample holder into the diffractometer.
- Set up the data acquisition parameters as listed in the table above.
- Start the XRD scan.
- Upon completion of the scan, save the diffraction data file.

# **Data Presentation and Analysis**

The primary output of an XRD experiment is a diffractogram showing the intensity of diffracted X-rays versus the  $2\theta$  angle. For  $\beta$ -lactose, characteristic diffraction peaks will be observed at specific  $2\theta$  values.

## **Characteristic Peaks of β-Lactose**



The crystalline form of  $\beta$ -lactose can be identified by its characteristic diffraction peaks. While the exact peak positions and relative intensities can vary slightly depending on the instrument and sample preparation, the following table summarizes the key diffraction peaks for  $\beta$ -lactose.

2θ Angle (°)	Relative Intensity
10.5	Strong
20.9	Strong[4][5]
21.8	Medium
23.9	Medium
27.8	Medium

Note: The presence of other crystalline forms of lactose, such as  $\alpha$ -lactose monohydrate, will result in additional characteristic peaks (e.g., a strong peak at approximately 19.9° 20).[4][5]

## **Quantitative Analysis of Crystallinity**

The percentage of crystallinity (%C) can be calculated by separating the contributions of the crystalline and amorphous phases to the total diffractogram. The integration method is a common approach for this calculation.[6]

#### Protocol:

- Data Import: Import the XRD data into a suitable data analysis software (e.g., Origin, HighScore, etc.).
- Background Subtraction: If necessary, perform a background subtraction to correct for instrumental noise and sample fluorescence.
- Identify Crystalline Peaks and Amorphous Halo: In the diffractogram, the crystalline peaks will appear as sharp, narrow reflections, while the amorphous content will be represented by a broad, underlying hump (the "amorphous halo").
- Integration:

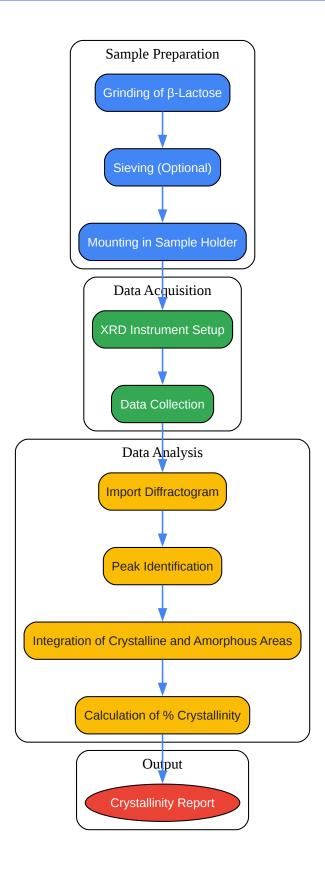


- Define the integration range to encompass all crystalline peaks and the amorphous halo.
- Integrate the area under the entire diffraction pattern (Total Area = Crystalline Area + Amorphous Area).
- Deconvolute the pattern to separate the crystalline peaks from the amorphous halo and integrate the area under only the crystalline peaks (Crystalline Area).
- Calculate Percent Crystallinity: Use the following formula to calculate the percent crystallinity:

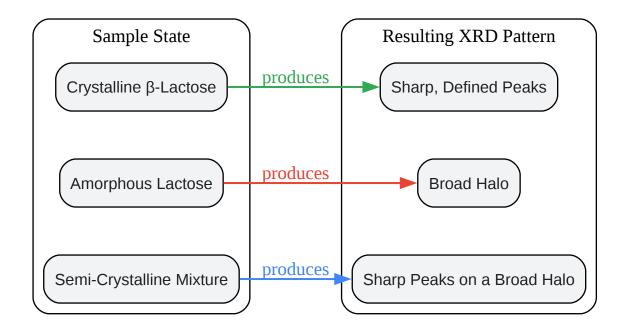
% Crystallinity = (Crystalline Area / Total Area) x 100[6]

# Visualizations Experimental Workflow









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